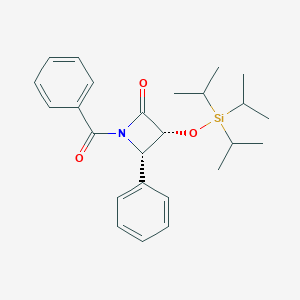

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one

説明

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzoyl and Phenyl Groups: These groups can be introduced through acylation and arylation reactions.

Protection of the Hydroxyl Group: The triisopropylsilyl group is often used as a protecting group for hydroxyl functionalities.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

化学反応の分析

Types of Reactions

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Biological Activities

Research indicates that compounds with azetidine structures often exhibit significant biological activities. The specific biological activities attributed to (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one include:

- Anticancer Activity : Potential interactions with cancer cell lines have been noted, suggesting its role in inhibiting tumor growth.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various microbial strains.

- Neuroprotective Effects : The structural characteristics may allow for interactions with neurobiological pathways, warranting further investigation .

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Benzoylazetidine | Contains a benzoyl group; lacks silyloxy substituent | Antimicrobial properties |

| 4-Phenylazetidin | Similar azetidine core; different substituents | Anticancer activity |

| Triisopropylsilyloxybenzamide | Silyloxy group present; different core structure | Potential neuroprotective effects |

This table illustrates how variations in substituents can influence biological activity and chemical reactivity, emphasizing the uniqueness of This compound within this class of compounds .

Applications in Medicinal Chemistry

The unique structure of This compound lends itself to various applications in medicinal chemistry:

- Drug Design and Development : Its ability to mimic peptide structures makes it a candidate for designing novel therapeutics.

- Targeted Therapy : The compound's interactions with specific biological targets can be explored for developing targeted cancer therapies.

- Chemical Probes : It can serve as a chemical probe to study biological pathways and mechanisms due to its unique reactivity profile .

作用機序

The mechanism of action of (3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one depends on its specific biological target. Generally, azetidinones may inhibit enzymes or interact with cellular receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

Penicillins: These are also β-lactam antibiotics with a four-membered ring structure.

Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

Carbapenems: Broad-spectrum β-lactam antibiotics with a slightly different ring structure.

Uniqueness

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one is unique due to its specific substituents and stereochemistry, which may confer distinct chemical and biological properties compared to other azetidinones.

生物活性

(3R,4S)-1-Benzoyl-4-phenyl-3-((triisopropylsilyl)oxy)azetidin-2-one, also known as a derivative of paclitaxel, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This compound is part of a class of molecules that interact with microtubules, which are critical components of the cell's cytoskeleton and play a significant role in cell division.

- Molecular Formula : C25H33NO3Si

- Molecular Weight : 429.62 g/mol

- CAS Number : 155371-59-8

- Appearance : Typically a transparent solid

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of paclitaxel, a well-known chemotherapeutic agent. The compound's structure allows it to interact with tubulin, inhibiting its polymerization into microtubules and thus disrupting mitosis in cancer cells.

- Microtubule Stabilization : The compound binds to the β-subunit of tubulin, promoting microtubule assembly and preventing depolymerization.

- Cell Cycle Arrest : By stabilizing microtubules, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in malignant cells.

- Antineoplastic Properties : It exhibits cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapies.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. Here are some key findings:

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the efficacy of this compound against breast cancer cell lines (MCF7 and MDA-MB-231). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Mechanistic Insights : Another study investigated the mechanism through which this compound induces apoptosis in lung cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic cell death.

特性

IUPAC Name |

(3R,4S)-1-benzoyl-4-phenyl-3-tri(propan-2-yl)silyloxyazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO3Si/c1-17(2)30(18(3)4,19(5)6)29-23-22(20-13-9-7-10-14-20)26(25(23)28)24(27)21-15-11-8-12-16-21/h7-19,22-23H,1-6H3/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMPTVJJXUTDCL-XZOQPEGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578524 | |

| Record name | (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155371-59-8 | |

| Record name | (3R,4S)-1-Benzoyl-4-phenyl-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。